Clinical trials have evaluated Pazopanib's effectiveness in treating patients with advanced RCC. One such study, reported in the journal Clinical Cancer Research, involved patients who had progressed from prior cytokine-based therapy or were treatment-naive. The results showed Pazopanib's efficacy in extending progression-free survival (PFS) compared to a placebo ().
Prospective observational studies like PARACHUTE have investigated Pazopanib's use in real-world settings outside of controlled clinical trials. This study focused on patients with advanced RCC in Asia Pacific, North Africa, and the Middle East. The findings supported Pazopanib's effectiveness in this broader population, demonstrating a progression-free survival rate of 39% at 12 months ().
Pazopanib is an antineoplastic agent primarily used for the treatment of advanced renal cell carcinoma and advanced soft tissue sarcoma in patients who have undergone prior chemotherapy. It is classified as a synthetic indazolylpyrimidine and functions as a multitargeted tyrosine kinase inhibitor, specifically targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptors (PDGFR-α and PDGFR-β), and c-KIT. This compound inhibits angiogenesis, which is crucial for tumor growth and survival, by blocking the formation of new blood vessels that tumors require .
Pazopanib can cause several side effects, including:
Pazopanib is contraindicated in pregnant women due to potential harm to the developing fetus [].
Pazopanib can be synthesized through various organic chemistry methods, typically involving the formation of its core indazolylpyrimidine structure. The synthesis generally includes:
The detailed synthetic pathway involves multiple steps that require careful control of reaction conditions to yield the desired compound with high purity .
Pazopanib is primarily utilized in oncology for:
Pazopanib is known to interact with several drugs due to its metabolism by cytochrome P450 enzymes, particularly CYP3A4. Important interaction considerations include:
Pazopanib shares similarities with other multitargeted kinase inhibitors used in cancer therapy. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Sorafenib | Inhibits VEGFR and PDGFR | Renal cell carcinoma, liver cancer | First approved multi-targeted TKI |
Sunitinib | Inhibits VEGFR and PDGFR | Gastrointestinal stromal tumors (GIST) | Approved for multiple cancer types |
Axitinib | Selective VEGFR inhibitor | Advanced renal cell carcinoma | More selective than pazopanib |
Regorafenib | Multi-Kinase inhibitor | Colorectal cancer | Targets additional pathways beyond angiogenesis |
Pazopanib's unique profile lies in its broad range of targets within the angiogenesis pathway, making it effective against specific cancers while having a different side effect profile compared to other similar compounds .
Property | Value | Source |
---|---|---|
Molecular Formula (Free Base) | C₂₁H₂₃N₇O₂S | PubChem, Cell Signaling Technology |
Molecular Weight (Free Base) | 437.52 g/mol | PubChem, Cell Signaling Technology |
Molecular Formula (Hydrochloride) | C₂₁H₂₄ClN₇O₂S | ChemicalBook, DrugBank |
Molecular Weight (Hydrochloride) | 473.98 g/mol | ChemicalBook, DrugBank |
Molecular Formula (Hydrochloride Monohydrate) | C₂₁H₂₅ClN₇O₃S | PubChem, NCATS Inxight Drugs |
Molecular Weight (Hydrochloride Monohydrate) | 491.99 g/mol | PubChem, NCATS Inxight Drugs |
The molecular composition reveals the presence of 21 carbon atoms, 23 hydrogen atoms in the free base form, 7 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom [1] [3]. The hydrochloride salt incorporates an additional hydrogen and chlorine atom, resulting in a molecular weight increase of approximately 36.5 g/mol [4] [5]. The monohydrate form further includes one water molecule, contributing an additional 18 g/mol to the total molecular weight [6] [7].
The International Union of Pure and Applied Chemistry systematic name for pazopanib represents the complete structural description of the compound. The official International Union of Pure and Applied Chemistry nomenclature is: 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide [1] [8] [5].
This systematic name provides a detailed description of the molecular structure, indicating the connectivity between the major structural components. The nomenclature reflects the compound's complex architecture, incorporating three distinct heterocyclic systems connected through amino linkages [1] [5]. The hydrochloride salt form is designated as: 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzene-1-sulfonamide hydrochloride [5].
Pazopanib belongs to the class of indazolylpyrimidines, characterized by the presence of both indazole and pyrimidine heterocyclic systems [9]. The indazolylpyrimidine scaffold serves as the core structural framework responsible for the compound's biological activity [10] [11]. This scaffold is specifically designed to interact with the adenosine triphosphate binding sites of target kinases [10].
The indazole component consists of a fused benzene-pyrazole ring system, with the nitrogen atoms located at positions 1 and 2 of the pyrazole ring [12]. The 2,3-dimethyl substitution pattern on the indazole ring is critical for optimal binding affinity and selectivity [10] [11]. The pyrimidine ring, containing nitrogen atoms at positions 1 and 3, serves as the central connecting unit between the indazole and benzene sulfonamide moieties [9].
The pazopanib structure incorporates several key functional groups that contribute to its pharmacological properties and physicochemical characteristics. The primary sulfonamide group (SO₂NH₂) is directly attached to the benzene ring and represents a critical pharmacophore [13]. This sulfonamide moiety is commonly found in many clinically used drugs and contributes to the compound's solubility profile and protein binding characteristics.
The methylamino group connecting the indazole and pyrimidine rings provides flexibility and enables proper orientation for target binding [10]. The tertiary amine nitrogen in this linkage contributes to the compound's basic properties and pH-dependent solubility behavior [14] [15]. The methyl substituents on both the indazole ring (positions 2 and 3) and the benzene ring (ortho to the sulfonamide) are essential for maintaining the compound's three-dimensional structure and binding specificity [10] [11].
Pazopanib exhibits no stereochemical complexity, as confirmed by structural analysis indicating the compound is achiral [7]. The molecular structure contains no defined stereocenters, E/Z centers, or optical activity [7]. This stereochemical simplicity eliminates potential complications related to enantiomeric forms and ensures consistent biological activity across different synthetic batches [7].
Table 2: Stereochemistry Considerations
Property | Value | Source |
---|---|---|
Stereochemistry | Achiral | NCATS Inxight Drugs |
Optical Activity | None | NCATS Inxight Drugs |
Defined Stereocenters | 0/0 | NCATS Inxight Drugs |
E/Z Centers | 0 | NCATS Inxight Drugs |
Charge | 0 | NCATS Inxight Drugs |
The absence of stereochemical complexity in pazopanib contrasts with many other pharmaceutical compounds and contributes to its reproducible synthesis and consistent pharmacological profile [7]. The molecular geometry is determined by the rigid indazole and pyrimidine ring systems, which adopt specific conformations that optimize target binding interactions [12].
Pazopanib exhibits a complex solubility profile that is highly dependent on pH, temperature, and solvent composition. The compound demonstrates extremely poor aqueous solubility under physiological conditions, classifying it as a Biopharmaceutics Classification System Class II compound with high permeability but low solubility [16] [14] [17].
Table 3: pH-Dependent Solubility Profile
pH Condition | Solubility | Source |
---|---|---|
pH 1.2 buffer (37°C) | 953.22 ± 34.16 μg/mL | PMC (2024) |
pH 1.2 buffer (room temp) | 682.64 ± 7.58 μg/mL | PMC (2022) |
Water (37°C) | 125.38 ± 28.51 μg/mL | PMC (2024) |
Water (room temp) | 144.08 ± 2.56 μg/mL | PMC (2022) |
pH 4.0 buffer (37°C) | 5.58 ± 0.28 μg/mL | PMC (2024) |
pH 4.0 buffer (room temp) | 3.00 ± 0.25 μg/mL | PMC (2022) |
pH 6.8 buffer (37°C) | 2.19 ± 0.08 μg/mL | PMC (2024) |
pH 6.8 buffer (room temp) | 2.64 ± 1.02 μg/mL | PMC (2022) |
The solubility data reveals a dramatic pH-dependent behavior, with solubility at pH 1.2 being approximately 435-fold higher than at pH 6.8 [15] [18]. This substantial difference is attributed to the ionization state of the basic functional groups within the molecule [15] [18]. In organic solvents, pazopanib demonstrates improved solubility, with dimethyl sulfoxide achieving concentrations of 8 mg/mL with slight warming [19]. Conversely, the compound exhibits very poor solubility in ethanol and water under neutral conditions [19].
The pH-dependent solubility behavior of pazopanib is directly related to the protonation state of its basic nitrogen atoms. At acidic pH values, the indazole and pyrimidine nitrogen atoms become protonated, resulting in increased hydrophilicity and enhanced solubility [15] [18]. The solubility profile follows the order: pH 1.2 >> water > pH 4.0 ≈ pH 6.8 [15] [18].
This pH-dependent behavior has significant implications for drug formulation and bioavailability. The compound is practically insoluble at pH values above 4, where it exists predominantly in the non-ionized form [14] [20]. The enhanced solubility at 37°C compared to room temperature demonstrates the temperature-dependent nature of the dissolution process [18].
Pazopanib possesses three distinct ionization constants that govern its pH-dependent behavior and physicochemical properties. These pKa values represent the protonation equilibria of different functional groups within the molecule [14] [20] [17].
Table 4: Ionization Constants (pKa Values)
pKa Type | Value | Functional Group | Source |
---|---|---|---|
Basic pKa 1 | 2.1 | Pyrimidine nitrogen | TGA, FDA, PMC |
Basic pKa 2 | 6.4 | Indazole nitrogen | TGA, FDA, PMC |
Acidic pKa | 10.2 | Sulfonamide nitrogen | TGA, FDA |
The first basic pKa of 2.1 corresponds to the protonation of the pyrimidine nitrogen atom, while the second basic pKa of 6.4 is associated with the indazole nitrogen [14] [15] [20]. The acidic pKa of 10.2 represents the deprotonation of the sulfonamide nitrogen atom [14] [17]. These ionization constants explain the compound's solubility behavior across different pH ranges and its classification as a weak base [14] [15].
The pKa values indicate that at physiological pH (approximately 7.4), pazopanib exists predominantly in its non-ionized form, contributing to its poor aqueous solubility [15] [18]. At pH 1.2, both basic nitrogen atoms are protonated, resulting in a doubly charged cationic species with significantly enhanced water solubility [15] [18]. The large difference between the two basic pKa values (4.3 units) suggests that the two nitrogen atoms have markedly different electronic environments and protonation behaviors [14] [15].
Property | Value | Source |
---|---|---|
Appearance | Powder | ChemicalBook |
Color | White to slightly yellow | ChemicalBook, TGA |
Melting Point | >290°C (decomposition) | ChemicalBook |
Partition Coefficient (logP) | 3.59-3.65 | DrugBank |
Water Solubility (predicted) | 0.0433 mg/mL | DrugBank |
Stability | Hygroscopic | ChemicalBook |
Storage Conditions | Refrigerator, inert atmosphere | ChemicalBook |
Bioavailability Class | BCS Class II (High Permeability, Low Solubility) | TGA |